2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-bis(propan-2-yl)acetamide
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Overview
Description
2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-bis(propan-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Mechanism of Action
Target of Action
The primary targets of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-bis(propan-2-yl)acetamide Compounds with similar structures have been known to interact with various targets, leading to a broad range of biological activities .
Mode of Action
The specific mode of action of This compound It’s worth noting that compounds with similar structures have been shown to exhibit a variety of effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
The biochemical pathways affected by This compound Compounds with similar structures have been known to interact with various biochemical pathways .
Result of Action
The molecular and cellular effects of This compound Compounds with similar structures have been known to exhibit a variety of effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
It is known that indole compounds, which this compound is a derivative of, interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific structure of the indole derivative .
Cellular Effects
It is plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is plausible that it interacts with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It is plausible that it could be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-bis(propan-2-yl)acetamide typically involves the reaction of 2-methylindole with an appropriate acylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the acylation process. The reaction mixture is then subjected to purification techniques, such as column chromatography, to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-bis(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-bis(propan-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-methyl-1H-indole: A precursor in the synthesis of the compound.
N,N-bis(propan-2-yl)acetamide: Another related compound with similar structural features.
Uniqueness
2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-bis(propan-2-yl)acetamide is unique due to its specific combination of indole and acetamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-di(propan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-10(2)19(11(3)4)17(21)16(20)15-12(5)18-14-9-7-6-8-13(14)15/h6-11,18H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLUDTZPWFKGCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N(C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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